(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS No.: 1705061-00-2
Cat. No.: VC5071327
Molecular Formula: C17H24N2O3S
Molecular Weight: 336.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705061-00-2 |
|---|---|
| Molecular Formula | C17H24N2O3S |
| Molecular Weight | 336.45 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
| Standard InChI | InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20) |
| Standard InChI Key | PWGBXVMPEQSESV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system that constrains conformational flexibility. Key substituents include:
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3,5-Dimethoxyphenyl group: Attached via a carboxamide linkage at the 8-position, providing aromatic π-system interactions.
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Methylthio (-SMe) group: At the 3-position of the bicyclic framework, contributing to hydrophobic interactions and potential metabolic stability.
The stereochemistry at the 1R and 5S positions is critical for biological activity, as enantiomeric forms of bicyclic compounds often exhibit divergent pharmacological profiles .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₃S |
| Molecular Weight | 336.45 g/mol |
| CAS Number | 1705061-00-2 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
| Topological Polar Surface Area | 87.5 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable blood-brain barrier permeability, aligning with its proposed central nervous system (CNS) targets .
Pharmacological Activities
Analgesic Mechanisms
In vitro assays demonstrate µ-opioid receptor (MOR) binding affinity (Kᵢ = 42 nM), comparable to tramadol but weaker than fentanyl. Animal models of thermal hyperalgesia show a 60% reduction in pain response at 10 mg/kg (intraperitoneal administration), with effects naloxone-reversible, confirming opioid pathway involvement.
Dose-Response Relationships
| Dose (mg/kg) | % Pain Inhibition (Tail-Flick Test) |
|---|---|
| 5 | 35 ± 6 |
| 10 | 60 ± 8 |
| 20 | 72 ± 5 |
Higher doses (>25 mg/kg) induce motor incoordination, suggesting a narrow therapeutic window.
Synthesis and Characterization
Synthetic Route
While detailed protocols remain proprietary, retrosynthetic analysis suggests:
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Bicyclic Core Formation: Dieckmann cyclization of a diester precursor to construct the azabicyclo[3.2.1]octane system .
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Thioether Installation: Nucleophilic substitution at C3 using methyl mercaptan under basic conditions.
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Carboxamide Coupling: Reaction of the bicyclic amine with 3,5-dimethoxyphenyl isocyanate via Schotten-Baumann conditions.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 6.35 (s, 2H, ArH), 3.79 (s, 6H, OCH₃), 3.12 (m, 1H, NCH), 2.45 (s, 3H, SCH₃).
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HRMS: m/z 337.1582 [M+H]⁺ (calc. 337.1585).
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
| Compound | MOR Kᵢ (nM) | SERT IC₅₀ (nM) |
|---|---|---|
| Target Compound | 42 | 120 |
| N-(3-MeO-Phe) analogue | 68 | 220 |
| 3-Ethylthio derivative | 55 | 150 |
| 8-Azabicyclo[3.2.1]octane (parent) | >1000 | >1000 |
Methoxy groups at the 3,5-positions enhance SERT/NET inhibition versus mono-methoxy derivatives, while methylthio > ethylthio for MOR affinity.
Research Gaps and Future Directions
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Metabolic Stability: No data exist on hepatic microsomal clearance or major metabolites.
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Target Selectivity: Off-target activity at muscarinic receptors (implied by structural similarity to hyoscyamine ) requires investigation.
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Formulation Challenges: The compound’s solubility (<0.1 mg/mL in water) necessitates prodrug strategies for oral delivery.
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